Physical and chemical properties of Bis(hexafluoroisopropyl)itaconate
Physical and chemical properties of Bis(hexafluoroisopropyl)itaconate
CAS: 98452-82-5 | Formula: C₁₁H₆F₁₂O₄ | MW: 430.14 g/mol [1][2]
Executive Summary
Bis(hexafluoroisopropyl)itaconate (BHI) is a specialized fluorinated diester monomer derived from itaconic acid and hexafluoroisopropanol (HFIP).[1][2][3] While historically categorized as a high-performance monomer for optical and dental biomaterials (specifically Rigid Gas Permeable contact lenses), it holds emerging significance in pharmaceutical research as a highly lipophilic vehicle for delivering the immunometabolite itaconate .[1][2][3]
This guide bridges the gap between material science and pharmacology, analyzing BHI’s physicochemical properties, synthesis, and its dual potential as a biocompatible polymer building block and a metabolic prodrug candidate.[1][2][3]
Part 1: Physicochemical Characterization
BHI is distinguished by its high fluorine content (~53% by weight), which confers exceptional hydrophobicity, low surface energy, and optical transparency.[1][2][3] Its low refractive index (1.[1][2][3]33) matches closely with water, minimizing optical distortion in biological media.[1][2][3]
Table 1: Physical Constants & Properties
| Property | Value | Context/Significance |
| Appearance | Clear, colorless liquid | High purity required for optical applications.[1][2][3] |
| Boiling Point | 75–77 °C @ 12 mmHg | Volatile under vacuum; allows purification by distillation.[1][2][3] |
| Density | 1.54 g/mL | Significantly denser than water/lipids due to fluorination.[2][3] |
| Refractive Index ( | 1.33 | Extremely low; ideal for anti-reflective coatings & hydrogels.[1][2][3] |
| Solubility | Soluble in organic solvents (MeOH, DCM); Insoluble in water | High lipophilicity aids membrane permeation (LogP > 5).[1][2][3] |
| Stability | Hydrolytically stable at neutral pH | Fluorinated esters resist hydrolysis better than non-fluorinated analogs.[1][2][3] |
Spectroscopic Signature (Predicted)[1][2][3]
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¹H NMR (CDCl₃):
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¹⁹F NMR:
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IR Spectrum:
Part 2: Synthesis & Manufacturing Protocol
The synthesis of BHI requires acid-catalyzed esterification.[2][3] Due to the electron-withdrawing nature of the HFIP group, the alcohol is less nucleophilic, requiring forcing conditions (Dean-Stark water removal or activation via acyl chloride).[1][2][3]
Experimental Protocol: Acid-Catalyzed Esterification
Objective: Synthesis of BHI from Itaconic Acid and Hexafluoroisopropanol.
Reagents:
Workflow:
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Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
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Charging: Add Itaconic Acid (13.0 g, 0.1 mol), HFIP (42.0 g, 0.25 mol), pTSA (0.95 g), and Toluene (200 mL).
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Reflux: Heat the mixture to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.
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Reaction Monitoring: Continue reflux for 12–24 hours until water evolution ceases.
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Workup:
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Purification: Remove solvent under reduced pressure. Distill the crude oil under vacuum (12 mmHg, collect fraction at 75–77°C).
Part 3: Biomedical & Pharmaceutical Applications[2][4]
Biomaterials & Medical Devices (Proven)
BHI is a critical monomer in the fabrication of Rigid Gas Permeable (RGP) contact lenses .[1][2][3]
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Oxygen Permeability (Dk): The bulky fluorinated groups create free volume in the polymer matrix, significantly increasing oxygen transport to the cornea.[1][2][3]
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Deposit Resistance: The low surface energy prevents protein and lipid adsorption from tear fluid.[2][3]
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Mechanism: BHI is copolymerized with methyl methacrylate (MMA) or siloxanes.[1][2][3] The BHI component provides the "non-stick" fluoropolymer character while maintaining optical clarity.[1][2][3]
Itaconate Prodrug Strategy (Experimental)
In drug development, unmodified itaconate is too polar to penetrate cell membranes effectively.[1][2][3] While dimethyl itaconate (DMI) is the standard research tool, BHI offers a unique "heavy fluorinated" alternative.[1][2][3]
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Lipophilicity: BHI is extremely hydrophobic, ensuring rapid passive diffusion across the plasma membrane.[1][2][3]
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Metabolic Release: Intracellular esterases hydrolyze BHI to release:
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Therapeutic Target: Itaconate alkylates cysteine residues (specifically KEAP1-C151), preventing Nrf2 degradation.[1][2][3] Nrf2 then translocates to the nucleus to drive antioxidant gene expression.[1][2][3]
Visualization: The Itaconate-Nrf2 Signaling Pathway
The following diagram illustrates how BHI functions as a prodrug to activate the Nrf2 antioxidant response.
Caption: Mechanism of Action: BHI acts as a membrane-permeable prodrug.[1][2][3] Intracellular hydrolysis releases Itaconate, which alkylates KEAP1, stabilizing Nrf2 and triggering anti-inflammatory gene expression.[1][2][3]
Part 4: Safety & Toxicology (Critical)
For drug development professionals, the safety profile of the HFIP moiety is the limiting factor for systemic use.[1][2][3]
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HFIP Toxicity: Hexafluoroisopropanol is corrosive and a severe eye/skin irritant.[1][2][3][5][6] Systemically, it is a metabolite of the anesthetic Sevoflurane.[1][2][3]
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Metabolism: HFIP is glucuronidated in the liver and excreted.[1][2][3] However, at high concentrations released from a prodrug, it may cause reproductive toxicity (Category 2) or central nervous system effects.[1][2][3]
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Recommendation: BHI is best suited for local delivery (e.g., from a medical device or coating) where systemic concentrations remain negligible, or as a reactive monomer where it is covalently bound in a polymer matrix, rendering it inert.[1][2][3]
References
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Polysciences, Inc. (2023).[1][2][3] Bis(1,1,1,3,3,3-Hexafluoroisopropyl) Itaconate Technical Data Sheet. Retrieved from [1][2][3]
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Mills, E. et al. (2018).[1][2][3] "Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1."[1][2][3][4] Nature, 556, 113–117.[1][2][3] [1][2][3]
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UK Parliament. (2023). Written evidence submitted by the Association of Contact Lens Manufacturers (ACLM) regarding PFAS in medical devices.[1][2][3] [1][2][3]
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PubChem. (2024).[1][2][3] Compound Summary: Bis(hexafluoroisopropyl)itaconate (CID 2736040).[1][2][3] [1][2][3]
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Sigma-Aldrich. (2024).[1][2][3] Product Specification: Bis(hexafluoroisopropyl)itaconate. [1][2][3]
Sources
- 1. PubChemLite - Bis(hexafluoroisopropyl)itaconate (C11H6F12O4) [pubchemlite.lcsb.uni.lu]
- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 3. Hexafluoroisopropanol | C3H2F6O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
